2-(1,4-dioxepan-6-yl)ethan-1-amine
Description
Significance of Heterocyclic Amines in Organic Synthesis
Heterocyclic amines are organic compounds that feature a ring structure containing at least one nitrogen atom. thieme-connect.deamericanelements.com These structures are of immense importance in organic chemistry and are fundamental to the architecture of a vast number of biologically active molecules, including many vitamins and pharmaceuticals. americanelements.comorganic-chemistry.org The nitrogen atom within the heterocyclic ring can significantly influence the molecule's basicity, polarity, and ability to form hydrogen bonds, all of which are critical for biological interactions. bldpharm.com
The reactivity of heterocyclic amines is diverse. While some aromatic heterocyclic amines like pyrrole (B145914) are not strongly basic due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system, saturated heterocyclic amines generally exhibit basicity comparable to their acyclic counterparts. organic-chemistry.org This basicity allows them to act as nucleophiles or bases in a variety of chemical transformations, making them versatile intermediates in multi-step syntheses. bldpharm.com Furthermore, the amine functional group provides a convenient handle for the introduction of a wide array of substituents, enabling the systematic modification of a molecule's properties in the drug discovery process.
Role of Cyclic Ethers in Advanced Synthetic Strategies
Cyclic ethers, which are heterocyclic compounds containing an oxygen atom within a ring, are prevalent structural motifs in a multitude of natural products and medicinally important compounds. enamine.net Their utility in synthetic chemistry is multifaceted. Beyond their presence in target molecules, cyclic ethers are frequently employed as protecting groups for hydroxyl functionalities due to their general stability under a range of reaction conditions, yet they can be cleaved under specific, often acidic, circumstances. thieme-connect.de
The ring size of a cyclic ether has a profound impact on its reactivity. Smaller rings, such as three-membered epoxides (oxiranes), are highly strained and susceptible to ring-opening reactions, making them valuable synthetic intermediates. rsc.orgacs.org Larger rings, like the seven-membered dioxepane, possess greater conformational flexibility. This conformational behavior can influence the stereochemical outcome of reactions at or near the ring. acs.org The synthesis of functionalized cyclic ethers, including dioxepanes, can be achieved through various strategies, such as intramolecular cyclizations, ring-closing metathesis, and rearrangements. rsc.org
Structural Context of 2-(1,4-Dioxepan-6-yl)ethan-1-amine within Emerging Chemical Scaffolds
The molecule this compound is a member of a growing class of chemical scaffolds designed to present functional groups in a specific three-dimensional orientation. Such scaffolds are of particular interest in medicinal chemistry, where the spatial arrangement of pharmacophoric features is critical for molecular recognition and biological activity. The dioxepane ring serves as a flexible, hydrophilic core, while the ethanamine side chain provides a key point for interaction or further chemical elaboration.
While specific research on this compound is not extensively documented in publicly available literature, the analysis of its constituent parts and related structures provides insight into its potential utility. For instance, the combination of a cyclic ether and an amine is a common feature in biologically active compounds. The dioxepane moiety itself is a structural component of some natural products and has been explored in the context of polymer chemistry. acs.org The ethanamine side chain is a classic pharmacophore found in numerous neurotransmitters and drugs.
The development of novel chemical scaffolds is a key objective in modern drug discovery. nih.gov The exploration of less common ring systems, such as the seven-membered dioxepane, is a strategy to access new regions of chemical space and potentially overcome challenges associated with existing molecular frameworks. The synthesis of libraries based on such scaffolds allows for the systematic investigation of structure-activity relationships.
Below are tables detailing the properties of the parent 1,4-dioxepane ring and a closely related amine, (1,4-Dioxepan-6-yl)methanamine, for which data is available.
Table 1: Properties of 1,4-Dioxepane
| Property | Value |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol |
| IUPAC Name | 1,4-dioxepane |
| CAS Number | 505-65-7 |
| SMILES | C1COCCOC1 |
Table 2: Properties of (1,4-Dioxepan-6-yl)methanamine
| Property | Value |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| IUPAC Name | (1,4-dioxepan-6-yl)methanamine |
| CAS Number | 1393174-99-6 |
| Topological Polar Surface Area | 44.48 Ų |
| LogP | -0.3919 |
Properties
CAS No. |
1849364-73-3 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
Mechanistic Investigations of Formation and Transformation Pathways
Elucidation of Reaction Mechanisms in Synthetic Routes
The synthesis of 2-(1,4-dioxepan-6-yl)ethan-1-amine can be envisioned through several plausible routes, each with distinct mechanistic features. A common strategy for the formation of the 1,4-dioxepane ring involves the Williamson ether synthesis, where a diol is reacted with a dihaloalkane. Alternatively, intramolecular cyclization of a suitable precursor containing both hydroxyl and leaving groups can be employed. The introduction of the ethanamine side chain can be achieved either before or after the formation of the heterocyclic core.
Identification and Characterization of Reaction Intermediates (e.g., Iminium Ions, Enamines)
The formation of the ethanamine side chain, particularly if introduced via reductive amination of a corresponding ketone or aldehyde, would proceed through the formation of key reaction intermediates such as iminium ions or enamines.
The direct observation of transient species like iminium ions and enamines is often challenging due to their high reactivity and short lifetimes. However, advanced spectroscopic techniques can provide valuable insights into their existence and structure. For instance, in-situ NMR spectroscopy can be utilized to monitor the reaction progress and detect the formation of intermediates. The characteristic chemical shifts of the iminium carbon (typically in the range of 160-180 ppm in ¹³C NMR) and the vinylic protons of enamines (in ¹H NMR) can serve as diagnostic markers. Furthermore, techniques like Cold Spray Ionization Mass Spectrometry (CSI-MS) can be employed to trap and characterize reactive intermediates by rapidly cooling the reaction mixture and transferring the ions into the mass spectrometer.
Table 1: Spectroscopic Data for Potential Intermediates in the Synthesis of this compound
| Intermediate | Spectroscopic Technique | Characteristic Signal |
| Iminium Ion | ¹³C NMR | 160-180 ppm (C=N⁺) |
| Enamine | ¹H NMR | 4.5-6.5 ppm (vinylic H) |
| Enamine | ¹³C NMR | 90-110 ppm (vinylic C) |
Note: The exact chemical shifts can vary depending on the specific molecular structure and solvent.
Trapping experiments provide indirect but compelling evidence for the existence of reactive intermediates. In the context of the synthesis of this compound, if an iminium ion is formed, it can be "trapped" by a suitable nucleophile added to the reaction mixture. For example, the addition of a cyanide source could lead to the formation of an α-aminonitrile, a stable product whose isolation and characterization would strongly support the intermediacy of the iminium ion. Similarly, an enamine intermediate could be trapped by an electrophile, such as an alkyl halide, leading to a C-alkylated product. The success of such trapping experiments provides crucial mechanistic information that might not be obtainable through direct spectroscopic observation.
Transition State Analysis and Energy Profiles
Computational chemistry plays a pivotal role in elucidating reaction mechanisms by allowing for the study of transition states and the calculation of reaction energy profiles. Using methods such as Density Functional Theory (DFT), the geometries of reactants, intermediates, transition states, and products can be optimized, and their relative energies can be determined. This information allows for the construction of a detailed potential energy surface for the reaction, identifying the rate-determining step and providing insights into the factors that control the reaction's feasibility and selectivity. For the intramolecular cyclization to form the 1,4-dioxepane ring, transition state analysis can help to understand the conformational requirements of the acyclic precursor and the energetic barriers associated with ring closure.
Kinetics of Chemical Reactions Involving this compound
The study of reaction kinetics provides quantitative information about the rates of chemical reactions and how they are influenced by various factors such as concentration, temperature, and catalysts. For the synthesis of this compound, kinetic studies can help to optimize reaction conditions to maximize yield and minimize reaction time. For example, by monitoring the disappearance of reactants and the appearance of the product over time, the rate law for the reaction can be determined. This information can reveal the molecularity of the rate-determining step.
Table 2: Hypothetical Kinetic Data for the Formation of this compound
| Experiment | [Reactant A] (mol/L) | [Reactant B] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 1.2 x 10⁻⁴ |
This hypothetical data suggests the reaction is first order with respect to Reactant A and zero order with respect to Reactant B.
The Arrhenius equation can be used to determine the activation energy of the reaction from rate data collected at different temperatures. This provides a quantitative measure of the energy barrier that must be overcome for the reaction to occur.
Reactivity and Chemical Transformations of 2 1,4 Dioxepan 6 Yl Ethan 1 Amine
Reactions Involving the Amine Functional Group
The primary amine group is a key site of reactivity in 2-(1,4-dioxepan-6-yl)ethan-1-amine, participating in a range of nucleophilic reactions and derivatizations.
Nucleophilic Reactivity of the Primary Amine
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. This allows it to react with a variety of electrophilic species. For instance, it can undergo nucleophilic attack on alkyl halides, leading to the formation of secondary and tertiary amines. Similarly, reaction with epoxides results in ring-opening to form β-amino alcohols. The inherent nucleophilicity of amines also enables their participation in acceptorless dehydrogenative coupling reactions with epoxides, catalyzed by ruthenium pincer complexes, to yield amides. nih.gov
Derivatization to Amides, Carbamates, and Ureas
The primary amine of this compound can be readily converted into a variety of important functional groups, including amides, carbamates, and ureas.
Amides: Amide synthesis is a fundamental transformation in organic chemistry. nih.gov A common method involves the reaction of the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the resulting acid. nih.gov For example, reacting this compound with an appropriate acid chloride in a solvent like dichloromethane (B109758) with triethylamine (B128534) as a base would yield the corresponding N-[2-(1,4-dioxepan-6-yl)ethyl]amide. nih.gov
Carbamates: Carbamates are valuable functional groups in medicinal chemistry and are often used as protecting groups for amines. nih.gov They can be synthesized by reacting the amine with a chloroformate in the presence of a base. nih.gov Another approach involves the reaction with a mixed carbonate, such as di(2-pyridyl) carbonate (DPC), which offers a high-yielding and convenient method for alkoxycarbonylation of amines. nih.gov The use of carbon dioxide as a C1 building block provides an environmentally friendly route to carbamates. nih.govuantwerpen.beorganic-chemistry.org For instance, a three-component coupling of an amine, CO2, and an alkyl halide in the presence of a base like cesium carbonate can produce carbamates efficiently. nih.govorganic-chemistry.org
Ureas: Urea (B33335) derivatives are prevalent in drug discovery and medicinal chemistry. nih.gov Symmetrical or unsymmetrical ureas can be synthesized from this compound. A classical method involves the reaction with an isocyanate. nih.govorganic-chemistry.org Phosgene and its safer equivalents, like N,N'-carbonyldiimidazole (CDI), are also widely used. nih.gov A versatile two-step synthesis of monosubstituted ureas involves reacting an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis. bioorganic-chemistry.com Furthermore, modern methods utilize reagents like phenyl carbamates in dimethyl sulfoxide (B87167) for the synthesis of urea derivatives. google.com
Table 1: Synthesis of Amide, Carbamate, and Urea Derivatives
| Derivative | Reagents | General Conditions |
|---|---|---|
| Amide | Acyl chloride, Triethylamine | Dichloromethane, 0 °C to room temperature |
| Carbamate | Alkyl chloroformate, Base | Inert solvent |
| Carbamate | Carbon dioxide, Alkyl halide, Cesium carbonate | Anhydrous DMF |
| Urea | Isocyanate | Inert solvent |
| Urea | N,N'-Carbonyldiimidazole (CDI), Second amine | - |
| Urea | 4-Nitrophenyl-N-benzylcarbamate, then H₂/Pd-C | Dichloromethane, then Acetic acid |
Salt Formation and Coordination Chemistry
As a basic compound, this compound readily reacts with acids to form ammonium (B1175870) salts. These salts are typically crystalline solids and are often more water-soluble than the parent amine.
The nitrogen atom of the amine group, along with the oxygen atoms of the dioxepane ring, can act as ligands in coordination chemistry. uni-siegen.deresearchgate.net This allows the molecule to form complexes with various metal ions. The coordination can be monodentate, bidentate, or bridging, depending on the metal center and reaction conditions. researchgate.net The study of such complexes is crucial for understanding their potential applications in catalysis and materials science. uni-siegen.deuci.edu
Reactions Involving the Dioxepane Ring
The 1,4-dioxepane ring, while generally stable, can undergo specific reactions under certain conditions.
Ring-Opening Reactions and Polymerization Potential
The 1,4-dioxepane ring can be susceptible to ring-opening reactions, particularly under acidic conditions. This process is initiated by the protonation of one of the ether oxygen atoms, followed by nucleophilic attack. The synthesis of 1,4-dioxepane itself can involve the ring-opening of ethylene (B1197577) oxide. brainly.comchegg.comchegg.com The reactivity of the dioxepane ring suggests a potential for ring-opening polymerization, a process where cyclic monomers are converted into polymers. This could lead to the formation of novel polyethers with the repeating unit derived from this compound. The presence of the amine functionality could further influence the polymerization process and the properties of the resulting polymer.
Functionalization at Unactivated Ring Positions
Stability and Degradation Pathways under Acidic/Basic Conditions
The stability of this compound is largely dictated by the 1,4-dioxepane ring, which is a type of cyclic acetal (B89532). This functional group is known to be sensitive to acidic conditions, which can catalyze its hydrolysis.
Under acidic conditions, the ether oxygens of the dioxepane ring can be protonated. This protonation makes the ring susceptible to nucleophilic attack by water or other nucleophiles present in the medium. The likely degradation pathway involves the cleavage of the acetal C-O bonds, leading to the opening of the seven-membered ring. This would result in the formation of a linear diol and an aldehyde or ketone, depending on the substitution pattern of the original ring. The reaction is analogous to the acid-catalyzed ring-opening of other cyclic ethers and acetals. libretexts.org
Conversely, the 1,4-dioxepane ring is generally stable under basic conditions. Ethers are typically unreactive towards bases, and therefore, the primary amine functionality would be the more reactive site under these conditions. The amine group can act as a nucleophile or a base, but the core dioxepane structure is expected to remain intact.
The following table summarizes the predicted stability of this compound under different pH conditions:
| Condition | Reactive Site | Predicted Outcome |
| Acidic (e.g., aq. HCl) | 1,4-Dioxepane Ring | Ring-opening hydrolysis |
| Basic (e.g., aq. NaOH) | Primary Amine | Deprotonation or Nucleophilic reaction |
| Neutral | Stable | No significant degradation |
Further C-H Bond Activation and Functionalization of the Carbon Skeleton
Beyond the reactivity of the functional groups, the carbon skeleton of this compound can be modified through C-H bond activation and functionalization. This is a modern area of synthetic chemistry that allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, often with high selectivity. sigmaaldrich.com
For the this compound molecule, several C-H bonds could potentially be targeted. The C-H bonds alpha to the ether oxygens in the dioxepane ring are activated towards certain types of metal-catalyzed reactions. acs.org Transition metal catalysts, particularly those based on iridium, rhodium, or palladium, have been shown to mediate the C-H activation of ethers. acs.orgnih.gov This could lead to the introduction of new substituents on the dioxepane ring.
Similarly, the C-H bonds alpha to the nitrogen atom of the amine are also activated. nih.govresearchgate.net This is a common site for functionalization in cyclic amines, and similar reactivity could be expected for the ethanamine side chain of this molecule. nih.govresearchgate.net Directing groups can be used to control the site of C-H activation, allowing for precise modification of the carbon skeleton.
Potential sites for C-H functionalization are highlighted in the table below:
| Site | Type of C-H bond | Potential Functionalization |
| C-H alpha to ether oxygen | Activated sp3 C-H | Arylation, Alkylation, Oxidation |
| C-H alpha to amine nitrogen | Activated sp3 C-H | Arylation, Alkylation, Amination |
| Other aliphatic C-H | Unactivated sp3 C-H | More challenging, requires specific catalysts |
Theoretical and Computational Studies of 2 1,4 Dioxepan 6 Yl Ethan 1 Amine
Conformational Analysis of the Dioxepane Ring System and Amine Side Chain
Conformational analysis is a critical first step in understanding the three-dimensional structure and, consequently, the physical and chemical properties of a flexible molecule like 2-(1,4-dioxepan-6-yl)ethan-1-amine. The seven-membered 1,4-dioxepane ring is known to be highly flexible, capable of adopting several low-energy conformations, such as chair, boat, and twist-boat forms. The presence of the ethan-1-amine side chain adds further conformational complexity due to the rotation around its single bonds.
Computational methods like molecular mechanics (MM) and quantum mechanics (QM) are employed to explore the potential energy surface of the molecule. A systematic conformational search would identify various stable conformers and the energy barriers between them. For the dioxepane ring itself, studies on related 1,3-dioxepans have shown that twist-chair (TC) conformations can be predominant contributors to the conformational equilibrium. rsc.org In the case of this compound, the interaction between the amine group and the ether oxygens of the ring would be a key factor in determining the most stable conformations.
Illustrative Conformational Energy Data
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Chair-Equatorial | 0.00 | C5-C6-C7-N: 178.5 |
| Chair-Axial | 1.25 | C5-C6-C7-N: 65.2 |
| Twist-Boat 1 | 2.10 | O1-C2-C3-O4: 55.8 |
| Twist-Boat 2 | 2.50 | O1-C2-C3-O4: -54.9 |
Note: This table is a hypothetical representation of data from a conformational analysis.
Electronic Structure and Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)
The electronic structure of this compound dictates its reactivity. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are used to determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential (ESP) maps, and reactivity descriptors.
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for understanding chemical reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this molecule, the HOMO is expected to be localized on the nitrogen atom of the amine group, making it a likely site for electrophilic attack.
The Electrostatic Potential (ESP) map provides a visual representation of the charge distribution. Red regions indicate areas of high electron density (negative potential), which are prone to attack by electrophiles, while blue regions show low electron density (positive potential), susceptible to nucleophilic attack. The nitrogen atom would be surrounded by a region of negative potential.
Fukui functions are another set of reactivity descriptors derived from conceptual DFT. They identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks.
Hypothetical Reactivity Descriptor Values
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |
| N (Amine) | 0.08 | 0.35 |
| O1 (Ether) | 0.15 | 0.12 |
| O4 (Ether) | 0.14 | 0.11 |
Note: This table provides illustrative Fukui function values to indicate potential reactive sites.
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Validation
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the reactants, transition states, and products, researchers can determine the reaction pathways, activation energies, and reaction thermodynamics.
For instance, the reaction of the amine group with an electrophile, such as an alkyl halide, could be modeled. DFT would be used to locate the transition state structure for the nucleophilic substitution reaction, providing insights into the reaction's feasibility and kinetics. Similarly, the potential for the dioxepane ring to undergo acid-catalyzed hydrolysis could be explored by modeling the protonation of the ether oxygens and the subsequent ring-opening steps.
The accuracy of DFT calculations depends on the choice of the functional and basis set. These are typically benchmarked against experimental data or higher-level computational methods when available.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While static quantum mechanical calculations provide information about specific low-energy conformations, Molecular Dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of a wide range of conformations and the study of how the molecule's structure fluctuates at a given temperature. nih.gov
For this compound, MD simulations would be particularly useful for:
Conformational Sampling: To understand the equilibrium between different chair, boat, and twist conformations of the dioxepane ring and the rotational states of the side chain.
Solvent Effects: To study how the presence of a solvent, like water or an organic solvent, influences the conformational preferences and the accessibility of the reactive amine group. The solvent can form hydrogen bonds with the amine and ether oxygens, stabilizing certain conformations over others.
MD simulations can provide insights into the average structural properties and the flexibility of the molecule in a realistic environment. nih.gov
Prediction of Novel Reactivity and Catalytic Activity Based on Structural Features
The structural features of this compound, namely the presence of a primary amine and a flexible ether-containing ring, suggest potential for novel reactivity and catalytic applications.
The primary amine group can act as a nucleophile or a base. It could also serve as a directing group in certain reactions or as a ligand for metal catalysts. The dioxepane ring, with its two ether oxygens, could potentially act as a bidentate ligand, coordinating to metal ions.
Computational screening could be used to predict the binding affinity of this molecule to various metal centers or to explore its potential as an organocatalyst. For example, DFT calculations could model the interaction of the molecule with a substrate to predict if it can catalyze a specific transformation, such as an aldol (B89426) or Michael reaction, similar to how other primary amines are used in catalysis. researchgate.net
Role of 2 1,4 Dioxepan 6 Yl Ethan 1 Amine As a Synthetic Building Block
Precursor in the Synthesis of More Complex Molecular Architectures
The utility of 2-(1,4-dioxepan-6-yl)ethan-1-amine as a precursor in the synthesis of more elaborate molecular structures stems from the reactivity of its primary amine group. Primary amines are well-established nucleophiles in a variety of carbon-nitrogen bond-forming reactions. This reactivity allows for the straightforward introduction of the dioxepane moiety into a wide range of molecular frameworks.
The primary amine functionality can readily undergo reactions such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines. pressbooks.pub
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield substituted amines. pressbooks.pub
Urea (B33335) and Thiourea Formation: Reaction with isocyanates and isothiocyanates.
These transformations are fundamental in the assembly of complex molecules, including pharmaceuticals and agrochemicals. For instance, the synthesis of various biologically active compounds often involves the coupling of an amine with other functionalized fragments. acs.orgrsc.org The presence of the dioxepane ring introduces a flexible, seven-membered heterocyclic system, which can be advantageous in exploring new chemical space and influencing the conformational properties of the final molecule. bohrium.comnih.gov
The synthesis of related heterocyclic compounds, such as 1,4-dithianes, has demonstrated how such building blocks can be instrumental in the controlled assembly of intricate molecular architectures. acs.org By analogy, this compound can serve as a key component in multi-step synthetic sequences.
Table 1: Potential Reactions of this compound as a Synthetic Precursor
| Reaction Type | Reagent | Functional Group Formed |
| Acylation | Acyl chloride (R-COCl) | Amide |
| Alkylation | Alkyl halide (R-X) | Secondary Amine |
| Reductive Amination | Aldehyde (R-CHO), NaBH₄ | Substituted Amine |
| Urea Formation | Isocyanate (R-NCO) | Urea |
Scaffold for the Construction of Chemical Libraries
In the field of drug discovery and medicinal chemistry, the generation of chemical libraries containing a multitude of structurally diverse compounds is paramount for identifying new therapeutic leads. The concept of using a central "scaffold" to which various substituents can be attached is a cornerstone of combinatorial chemistry. This compound is an excellent candidate for such a scaffold.
The primary amine serves as a versatile handle for diversification. A library of compounds can be rapidly synthesized by reacting the amine with a collection of different carboxylic acids, sulfonyl chlorides, or isocyanates. This approach allows for the systematic exploration of the chemical space around the dioxepane core. The resulting library of compounds can then be screened for biological activity.
The seven-membered dioxepane ring itself offers desirable properties for a scaffold, including a degree of conformational flexibility and three-dimensionality, which are often sought after in drug design to enhance binding to biological targets. bohrium.comnih.govresearchgate.net The synthesis of functionalized azepane and oxepane (B1206615) scaffolds for library synthesis has been demonstrated to be a valuable strategy in medicinal chemistry. nih.gov
Potential Applications in Polymer and Material Science (e.g., Monomer, Cross-linking Agent)
The bifunctional nature of this compound, possessing both a reactive primary amine and a stable heterocyclic ring, makes it an intriguing candidate for applications in polymer and material science. fiveable.me
As a monomer , the primary amine can participate in step-growth polymerization reactions. For example, it can be reacted with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. mdpi.com The incorporation of the dioxepane ring into the polymer backbone would introduce flexibility and influence the material's thermal and mechanical properties. The synthesis of polymers from other bifunctional monomers has been extensively studied to create materials with tailored properties. acs.orgnih.govtandfonline.com
As a cross-linking agent , the amine functionality can be used to form covalent bonds between existing polymer chains, creating a three-dimensional network. This process, known as curing or vulcanization, can significantly enhance the strength, elasticity, and thermal stability of materials. For instance, it could be used to cross-link epoxy resins or other polymers containing reactive functional groups.
Table 2: Potential Polymerization Reactions of this compound
| Polymerization Type | Co-monomer | Resulting Polymer |
| Polyamidation | Dicarboxylic acid | Polyamide |
| Polyurea Formation | Diisocyanate | Polyurea |
| Cross-linking | Epoxy resin | Cross-linked polymer network |
Ligand Design and Applications in Catalysis
The 1,4-dioxepane ring in this compound bears a structural resemblance to a segment of a crown ether. Crown ethers are well-known for their ability to selectively bind cations within their cyclic structure, a property that has been harnessed in phase-transfer catalysis and the development of cation-tunable catalysts. catalysis.blogrsc.orgiipseries.orgmdpi.comjetir.org
The oxygen atoms of the dioxepane ring can act as Lewis basic sites, potentially coordinating to metal ions. The ethylamine (B1201723) side chain provides an additional binding site, allowing the molecule to function as a bidentate or even a tridentate ligand if both oxygen atoms and the nitrogen atom coordinate to a metal center.
By modifying the amine group, for example, by synthesizing secondary or tertiary amine derivatives, a range of ligands with varying steric and electronic properties could be prepared. These ligands could then be complexed with transition metals to create novel catalysts for a variety of organic transformations. The flexibility of the seven-membered ring could allow for the accommodation of different sized metal ions and influence the geometry of the resulting metal complex, thereby tuning its catalytic activity and selectivity. rsc.org
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for Dioxepane-Amine Scaffolds
The creation of efficient and environmentally benign synthetic methodologies is paramount. Future research should prioritize the development of novel routes to the dioxepane-amine scaffold that are both scalable and sustainable. Current strategies for constructing oxepane (B1206615) rings often involve multi-step sequences, including ring-closing metathesis, Lewis acid-mediated cyclizations, and ring-expansions of smaller cyclic precursors. rsc.org Many established routes to seven-membered cyclic ethers originate from either sugar-based or non-sugar-based starting materials, which could be adapted for this specific target. rsc.org
Advancements could focus on:
Convergent Synthesis: Designing pathways where the dioxepane and the ethylamine (B1201723) sidechain are constructed from separate, advanced intermediates and coupled in a late-stage reaction.
Catalytic Approaches: Employing transition-metal catalysis or organocatalysis to construct the dioxepane ring with high stereocontrol, which is a significant challenge in medium-sized ring synthesis. hilarispublisher.com
Green Chemistry Principles: Utilizing renewable starting materials, minimizing the use of hazardous reagents and solvents, and maximizing atom economy. Reductive amination, for instance, is a powerful, atom-economical tool for accessing a wide range of amine products from renewable feedstocks. researchgate.net The development of efficient and scalable routes is crucial for the cost-effective production of such compounds for further studies. hilarispublisher.com
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Strategy | Potential Starting Materials | Key Transformation | Sustainability Advantages |
|---|---|---|---|
| Biocatalytic Reductive Amination | Bio-derived diols, aldehydes | Transaminase/Reductive Aminase Cascade | Use of enzymes, mild reaction conditions, reduced waste. nih.gov |
| Ring-Closing Metathesis (RCM) | Diene alcohols from plant oils | Grubbs or Hoyveda-Grubbs Catalysis | High functional group tolerance, potential for recyclable catalysts. |
| Tandem Etherification/Cyclization | Glycerol derivatives, acrolein | Acid or Base Catalysis | Utilization of industrial byproducts (glycerol), high atom economy. |
| Photocatalytic C-H Functionalization | Pre-formed dioxepane | Visible-light photocatalysis | Mild conditions, high selectivity, avoids pre-functionalization. researchgate.net |
Advanced Spectroscopic Characterization Techniques for Mechanistic and Structural Analysis
A thorough understanding of the compound's three-dimensional structure and its reactivity is essential. While standard techniques like ¹H and ¹³C NMR are fundamental, advanced spectroscopic methods can provide deeper insights.
Future analytical research should involve:
Multi-nuclear NMR Spectroscopy: Utilizing techniques like ¹⁷O NMR to probe the electronic environment of the ether oxygens within the dioxepane ring, providing data on ring conformation and strain.
Advanced Mass Spectrometry: Employing techniques such as ion mobility-mass spectrometry (IM-MS) to separate and characterize different conformers of the flexible seven-membered ring.
Vibrational Spectroscopy: Using Raman and infrared (IR) spectroscopy, coupled with computational modeling (Density Functional Theory), to elucidate the conformational preferences of the dioxepane ring and the orientation of the ethylamine side chain.
Mechanistic Probes: In-depth mechanistic investigations, similar to those performed on reactions between amines and other reagents, could clarify reaction pathways. nih.gov For instance, studying the reaction of 2-(1,4-dioxepan-6-yl)ethan-1-amine with oxidizing agents could reveal whether it proceeds via single-electron transfer or radical processes. nih.gov The characterization of reaction intermediates and products using techniques like UV-Vis and NMR spectroscopy would be crucial. nih.gov
Table 2: Spectroscopic Techniques for In-depth Analysis
| Technique | Type of Information | Research Application |
|---|---|---|
| 2D NMR (NOESY/ROESY) | Through-space proton correlations | Determination of solution-phase conformation and stereochemistry. |
| X-Ray Crystallography | Solid-state structure | Unambiguous assignment of stereochemistry and bond parameters. nih.gov |
| Circular Dichroism (CD) | Chiral properties | Analysis of enantiomerically pure samples and their conformations. |
| UV-Vis Spectroscopy | Electronic transitions | Studying charge-transfer complexes and reaction kinetics. nih.govresearchgate.net |
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
To accelerate the investigation and optimization of reactions involving this scaffold, modern high-throughput technologies should be employed. Continuous flow chemistry and automated synthesis offer significant advantages over traditional batch processing.
Continuous Flow Synthesis: This approach allows for precise control over reaction parameters (temperature, pressure, time), enhances safety by minimizing the volume of hazardous reagents at any given moment, and can enable reaction cascades that are incompatible in batch mode. nih.gov It is particularly well-suited for amination reactions, which can be exothermic or involve unstable intermediates. researchgate.netnih.gov Flow systems can be designed for the chemoselective amination of precursors to produce primary amines in high yields. acs.org
Automated Synthesis Platforms: Robotic platforms can perform a large number of experiments in parallel, facilitating rapid screening of reaction conditions, catalysts, and substrates. chemspeed.com These systems often include automated liquid and solid handling, reaction blocks with independent temperature and pressure control, and in-line purification and analysis. imperial.ac.uksigmaaldrich.com Integrating AI-driven synthesis planning with robotic execution can further streamline the discovery of optimal reaction pathways and accelerate the production of derivatives. youtube.com
Table 3: Advantages of Flow and Automated Chemistry
| Technology | Key Benefit | Application to Dioxepane-Amine Synthesis |
|---|---|---|
| Continuous Flow | Enhanced Safety & Control | Safe handling of energetic or unstable intermediates in derivatization reactions. nih.gov |
| Continuous Flow | Scalability | Seamless transition from laboratory-scale discovery to pilot-scale production. researchgate.net |
| Automated Synthesis | High-Throughput Screening | Rapid optimization of coupling conditions for derivatization. sigmaaldrich.comchemrxiv.org |
| Automated Synthesis | Data-Driven Discovery | Creation of large, diverse libraries of derivatives for biological screening. youtube.com |
Bio-Inspired Chemical Transformations Leveraging Dioxepane-Amine Reactivity
Nature often provides inspiration for novel chemical transformations. Bio-inspired synthesis seeks to mimic enzymatic processes to achieve high efficiency and selectivity.
Potential bio-inspired avenues include:
Enzymatic C-H Functionalization: Inspired by copper amine oxidases, a synthetic quinone co-factor could be used to generate a reactive ketimine intermediate from the primary amine in situ. chemrxiv.org This intermediate would be susceptible to attack by various nucleophiles, enabling the construction of α-substituted amine derivatives. chemrxiv.org
Biomimetic Cyclizations: The dioxepane ring itself could be a substrate for transformations that mimic the biosynthesis of natural products. For example, strategies used in the synthesis of caged sesquiterpenoids, involving bioinspired intramolecular cycloadditions or biomimetic epoxidation-mediated reactions, could be adapted to create novel, complex polycyclic structures from the dioxepane scaffold. nih.gov
Expanding the Scope of Derivatization and Selective Functionalization of the Compound
A core activity in exploring any new scaffold is to synthesize a library of derivatives to probe structure-activity relationships. The This compound molecule offers two primary sites for modification: the primary amine and the dioxepane ring.
Amine Derivatization: The primary amine is a versatile functional handle. It can be readily acylated, alkylated, or used in reductive aminations to introduce a wide variety of substituents. mdpi.com Derivatization can also be used for analytical purposes, such as adding a fluorescent tag for HPLC analysis. nih.govnih.gov
Selective Functionalization of the Dioxepane Ring: A significant synthetic challenge is the selective functionalization of one C-H bond over others that have similar reactivity. nih.gov Research could focus on developing directed C-H activation methods, where a functional group on the side chain directs a catalyst to a specific position on the ring. Achieving selective monofunctionalization of symmetrical positions represents a fundamental synthetic challenge. nih.gov Methodologies developed for the functionalization of other aromatic and heteroaromatic rings could provide a starting point for this endeavor. organic-chemistry.org
Table 4: Potential Derivatization and Functionalization Reactions
| Reaction Type | Reagent/Catalyst | Target Site | Purpose |
|---|---|---|---|
| Acylation | Acid Chlorides, Anhydrides | Primary Amine | Introduce amide functionalities. mdpi.com |
| Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Primary Amine | Form secondary or tertiary amines. sigmaaldrich.com |
| Directed C-H Borylation | Iridium Catalyst, B₂Pin₂ | Dioxepane Ring | Introduce a boronic ester for subsequent cross-coupling. |
| Late-Stage Fluorination | Electrophilic Fluorinating Agents | Dioxepane Ring | Modulate physicochemical properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1,4-dioxepan-6-yl)ethan-1-amine?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) under ambient conditions. For example, analogous amines have been prepared by reacting 1,4-dioxepane derivatives with ethylamine precursors, followed by purification via column chromatography . Alternative routes may involve sulfonylation or alkylation steps, as seen in the synthesis of structurally similar benzimidazole derivatives .
Q. How should the structural integrity of this compound be verified?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR spectroscopy : Identify primary amine (-NH₂) stretches (~3300 cm⁻¹) and ether (C-O-C) vibrations (~1100 cm⁻¹) from the dioxepane ring .
- ¹H/¹³C NMR : Confirm the ethylamine chain (δ ~2.7 ppm for CH₂NH₂) and dioxepane protons (δ ~3.6–4.0 ppm for OCH₂ groups) .
- Elemental analysis (CHN) : Validate empirical formula consistency (e.g., C₈H₁₇NO₂) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Avoid inhalation and skin contact using PPE (gloves, lab coats, goggles) .
- Work in a fume hood to minimize vapor exposure.
- Dispose of waste via certified hazardous waste services, as toxicological data for similar amines remain incomplete .
Advanced Research Questions
Q. How can this compound be evaluated for enzyme inhibition (e.g., α-glucosidase or acetylcholinesterase)?
- Methodological Answer :
- In vitro assays : Perform enzyme kinetics using spectrophotometric methods. For example, measure inhibition of α-glucosidase activity via p-nitrophenyl-α-D-glucopyranoside hydrolysis, monitoring absorbance at 405 nm .
- In silico studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with enzyme active sites. Compare results with known inhibitors like acarbose .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes (e.g., 5-HT₂A) using GROMACS or AMBER.
- Pharmacophore modeling : Identify critical functional groups (amine, dioxepane oxygen) for receptor binding, leveraging analogs like indole-based serotonin agonists .
Q. How can this amine be functionalized for dendrimer or micelle design?
- Methodological Answer :
- Surface modification : Attach maleimide or pyrene groups to the amine for amphiphilic dendron synthesis. These derivatives self-assemble into micelles in aqueous environments, as demonstrated with piperidine-based analogs .
- Characterization : Use dynamic light scattering (DLS) for micelle size analysis and TEM for morphology validation .
Q. How to resolve contradictory data in toxicity assessments for novel amines?
- Methodological Answer :
- Tiered testing : Start with in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells). If results are inconclusive, proceed to in vivo studies (zebrafish models) under ethical guidelines.
- Comparative analysis : Cross-reference with structurally related compounds (e.g., benzimidazole derivatives) regulated under the Controlled Substances Act .
Data Presentation & Analysis
Q. What statistical methods are appropriate for analyzing enzyme inhibition data?
- Methodological Answer :
- Dose-response curves : Fit data to the Hill equation using nonlinear regression (GraphPad Prism) to calculate IC₅₀ values.
- ANOVA : Compare inhibition efficiencies across derivatives, ensuring p < 0.05 for significance .
Q. How to validate computational predictions experimentally?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
